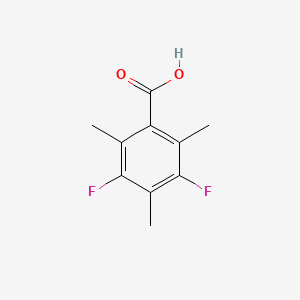

3,5-Difluoro-2,4,6-trimethylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2,4,6-trimethylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-4-7(10(13)14)5(2)9(12)6(3)8(4)11/h1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYOFXDGEHRADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)C)F)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278861 | |

| Record name | 3,5-difluoro-2,4,6-trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436-57-7 | |

| Record name | NSC10361 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-difluoro-2,4,6-trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Difluoro 2,4,6 Trimethylbenzoic Acid

De Novo Synthetic Routes to the 3,5-Difluoro-2,4,6-trimethylbenzoic Acid Skeleton

De novo synthesis, or the construction of the target molecule from simpler, acyclic precursors, offers a powerful approach to control the substitution pattern of the benzene (B151609) ring.

Regioselective Aromatic Fluorination Strategies

The introduction of fluorine atoms at specific positions on an aromatic ring is a critical step in the synthesis of many modern materials and pharmaceuticals. For a molecule like this compound, electrophilic fluorination is a primary consideration. Reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are commonly employed for this purpose. juniperpublishers.comnih.gov The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of fluorination. In a precursor molecule, the electronic nature and steric bulk of the methyl and carboxyl groups would guide the incoming fluorine atoms.

For instance, the fluorination of a 2,4,6-trimethylbenzoic acid precursor would likely be influenced by the activating and ortho-, para-directing methyl groups. However, the steric hindrance from these groups could also present a significant challenge, potentially requiring tailored catalysts or reaction conditions to achieve the desired 3,5-difluoro substitution pattern.

Construction of Polysubstituted Benzoic Acid Scaffolds

The synthesis of highly substituted benzoic acids often involves multi-step sequences that build the substitution pattern in a controlled manner. nih.gov One common strategy is the use of directed ortho-metalation, where a directing group, such as a carboxylic acid or its derivative, guides the deprotonation and subsequent functionalization of the adjacent positions.

Another approach involves cycloaddition reactions. For example, a suitably substituted pyrone could undergo a Diels-Alder reaction with an alkyne to form a highly substituted benzene ring. Subsequent functional group manipulations would then be necessary to install the required methyl, fluoro, and carboxyl groups.

| Method | Description | Potential Application |

| Directed ortho-Metalation | A functional group directs the metalation (e.g., with an organolithium reagent) of the ortho position, which can then be quenched with an electrophile. | Sequential introduction of substituents on a benzoic acid precursor. |

| Cross-Coupling Reactions | Suzuki, Stille, or other cross-coupling reactions can be used to form C-C bonds and build up the substituted aromatic ring from smaller fragments. | Coupling of a dihalobenzene derivative with organometallic reagents containing the methyl groups. |

| Cycloaddition Reactions | [4+2] cycloadditions (Diels-Alder) can form the benzene ring in a single step from acyclic or heterocyclic precursors. | Reaction of a substituted diene with a dienophile to create the core trimethyl-substituted ring. |

Multi-step Total Synthesis Approaches

A total synthesis of this compound would likely involve a combination of the strategies mentioned above. A hypothetical multi-step synthesis could begin with a commercially available, less substituted aromatic compound. truman.edulibretexts.org For example, starting with a trimethyl-substituted benzene, a sequence of nitration, reduction, and Sandmeyer reactions could be employed to introduce other functionalities.

Functional Group Interconversion and Late-Stage Fluorination of Precursors

An alternative to building the molecule from the ground up is to start with a precursor that already contains the basic carbon skeleton and then introduce the fluorine atoms and the carboxylic acid group at a later stage.

Introduction of Fluorine via Decarboxylative Halogenation Pathways

Decarboxylative fluorination is a modern synthetic method that replaces a carboxylic acid group with a fluorine atom. nih.govacs.org This approach could be envisioned starting from a dicarboxylic acid precursor of the target molecule. Recent advancements have utilized photoredox catalysis with copper to facilitate this transformation under mild conditions. organic-chemistry.orgresearchgate.net This method has shown broad substrate scope, including for ortho-substituted benzoic acids. organic-chemistry.org

| Reaction Type | Reagents | Key Features |

| Photoinduced Decarboxylative Fluorination | Copper catalyst, light source | Mild reaction conditions, good functional group tolerance. organic-chemistry.org |

| Silver-Catalyzed Decarboxylative Fluorination | Silver salts, electrophilic fluorine source | Can be effective for a range of aromatic carboxylic acids. |

| Metal-Free Decarboxylative Fluorination | Organic photocatalyst, electrophilic fluorine source | Avoids the use of transition metals. lookchem.com |

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluorinated Arene Carboxylic Acids

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. researchgate.netnih.gov A potential precursor for this compound via this route could be a di-chloro or di-nitro substituted 2,4,6-trimethylbenzoic acid.

The reaction would involve treating this precursor with a fluoride (B91410) source, such as potassium fluoride or cesium fluoride, often in a polar aprotic solvent at elevated temperatures. The success of this approach would depend on the activation of the positions targeted for substitution and the stability of the molecule under the reaction conditions.

Electrophilic Fluorination of Activated Aromatic Systems

Electrophilic fluorination is a direct approach for introducing fluorine into organic molecules. juniperpublishers.com This method involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org For the synthesis of this compound, the precursor, 2,4,6-trimethylbenzoic acid, represents an activated aromatic system. The electron-donating nature of the three methyl groups increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

A variety of modern electrophilic fluorinating reagents have been developed to be more stable and safer than elemental fluorine. juniperpublishers.comwikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are most common, with their reactivity tuned by the electronic environment of the nitrogen atom. wikipedia.org Highly effective reagents for the fluorination of activated aromatic rings include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgchimia.ch The general mechanism is thought to proceed via an SN2 pathway, where the electron-rich aromatic ring attacks the electrophilic fluorine atom. wikipedia.org

The direct double fluorination of 2,4,6-trimethylbenzoic acid would require overcoming regioselectivity challenges to install the fluorine atoms at the 3 and 5 positions, ortho to the carboxylic acid group and flanked by methyl groups. The steric hindrance from the adjacent methyl groups and the directing effect of the substituents would significantly influence the reaction's outcome.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Structure | Characteristics |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | (C₆H₅SO₂)₂NF | Crystalline solid, effective for a wide range of substrates. wikipedia.org |

| Selectfluor® | F-TEDA-BF₄ | [C₅H₆N₂(CH₂Cl)F][BF₄]₂ | Highly reactive, versatile, and commercially available. chimia.ch |

Advanced Catalytic Methods in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For the synthesis of complex molecules like this compound, transition metal catalysis and organocatalysis offer powerful tools for C-F bond formation.

Transition metal-catalyzed reactions have emerged as a powerful strategy for constructing C-F bonds. beilstein-journals.org Palladium (Pd) catalysis, in particular, has been extensively studied for the fluorination of aromatic C-H bonds. nih.govnih.gov These methods can offer high regioselectivity, often through the use of a directing group that positions the metal catalyst at a specific C-H bond. beilstein-journals.org

For a substrate like 2,4,6-trimethylbenzoic acid, the carboxylic acid group itself or a derivative could potentially act as a directing group to guide fluorination to the ortho positions (3 and 5). A general palladium-catalyzed cycle for nucleophilic fluorination involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by ligand exchange with a fluoride source and subsequent reductive elimination to form the C-F bond. nih.gov More advanced methods involve the direct C-H activation of the arene by a Pd(II) catalyst, followed by oxidation and reaction with a fluoride source. nih.gov

The Yu group described a palladium-catalyzed ortho-fluorination of benzoic acid substrates using a removable acidic amide as a directing group, which allowed for the selective synthesis of both mono- and difluorinated benzoic acid derivatives in high yields. beilstein-journals.org Such a strategy could be adapted for the synthesis of the target molecule.

Table 2: Examples of Palladium-Catalyzed Aromatic Fluorination

| Catalyst System | Fluoride Source | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Pd(OTf)₂(MeCN)₄ / NMP | Selectfluor / NFSI | Benzoic acids with directing group | Directs fluorination to the ortho C-H bonds. Can achieve difluorination. | beilstein-journals.org |

| Pd(OAc)₂ | AgF | Aryl bromides/triflates | Nucleophilic fluorination via oxidative addition/reductive elimination. | nih.gov |

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. nih.gov While this compound is an achiral molecule, organocatalytic principles can be applied to the synthesis of fluorinated building blocks. For instance, the enantioselective α-fluorination of aldehydes and ketones is a well-established transformation mediated by enamine catalysis. researchgate.net

In this approach, a chiral secondary amine catalyst reacts with an aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic fluorine source, such as NFSI, to generate an α-fluoro aldehyde with high enantioselectivity. researchgate.net This fluorinated aldehyde can then be oxidized to the corresponding carboxylic acid. This strategy provides a powerful method for preparing chiral fluorinated carboxylic acids and demonstrates the utility of organocatalysis in constructing C-F bonds adjacent to a carbonyl group. chimia.chresearchwithrutgers.com Although not a direct route to the target aromatic acid, it highlights a key catalytic strategy within the broader field of fluorinated carboxylic acid synthesis.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This includes using greener solvents, maximizing atom economy, and improving energy efficiency.

A key goal of green chemistry is to minimize the use of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. rsc.org One alternative is to perform reactions in water, which is a non-toxic, non-flammable, and abundant solvent. orgsyn.org While organic substrates may have low solubility in water, techniques such as the use of surfactants or co-solvents can facilitate aqueous-phase reactions. For example, the synthesis of 2-amino-3-fluorobenzoic acid has been reported using water as a solvent in all three steps of the reaction sequence. orgsyn.org

Solvent-free reactions represent another important green methodology. These can be carried out by grinding solid reactants together, sometimes with a catalytic amount of a solid acid or base. chemijournal.com This technique, known as mechanochemistry, can lead to shorter reaction times, simpler work-up procedures, and significantly reduced waste. chemijournal.com Microwave-assisted organic synthesis, which can be performed with or without solvent, is another energy-efficient method that often accelerates reaction rates and improves yields. chemijournal.com Applying these protocols to the synthesis of this compound could significantly reduce the environmental impact of its production.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govrsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A reaction with high atom economy maximizes the incorporation of starting materials into the final product, generating minimal waste. nih.gov

Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies. researchgate.net When evaluating synthetic routes to this compound, it is crucial to consider the atom economy of each step.

For instance, a hypothetical electrophilic fluorination of 2,4,6-trimethylbenzoic acid using NFSI would generate N-phenylsulfonimide as a stoichiometric byproduct. This significantly lowers the atom economy.

Table 3: Hypothetical Atom Economy Calculation for Fluorination

| Reactant | Formula | Molar Mass ( g/mol ) | Atoms in Product? |

|---|---|---|---|

| 2,4,6-Trimethylbenzoic Acid | C₁₀H₁₂O₂ | 164.20 | Yes (C₁₀H₁₀O₂) |

| N-Fluorobenzenesulfonimide (x2) | (C₆H₅SO₂)₂NF | 315.33 (x2 = 630.66) | Yes (F₂) |

| Total Reactant Mass | 794.86 | ||

| Product | Formula | Molar Mass ( g/mol ) | |

| This compound | C₁₀H₁₀F₂O₂ | 200.18 |

| Atom Economy | | (200.18 / 794.86) * 100% = 25.2% | |

This calculation illustrates that even if the chemical yield is high, the reaction can be inefficient in terms of atom economy due to the generation of high-molecular-weight byproducts. Catalytic methods are often superior in this regard, as the catalyst is used in small amounts and is not included in the atom economy calculation. Designing synthetic routes with high atom economy is a central goal of green chemistry. researchgate.net

Chemical Reactivity and Transformational Chemistry of 3,5 Difluoro 2,4,6 Trimethylbenzoic Acid

Reactions Involving the Carboxylic Acid Functional Group of 3,5-Difluoro-2,4,6-trimethylbenzoic Acid

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations. libretexts.org Its reactivity is centered on nucleophilic acyl substitution, where the hydroxyl (-OH) group is replaced by another nucleophile. msu.edu However, since the hydroxyl group is a poor leaving group, the carboxylic acid often requires activation for these reactions to proceed efficiently. libretexts.org

The conversion of this compound into its corresponding esters, amides, and anhydrides follows standard synthetic protocols for carboxylic acids. These derivatives are typically synthesized through nucleophilic acyl substitution pathways. numberanalytics.com

Esters: Esterification can be achieved through several methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. msu.edu The reaction is reversible and can be driven to completion by removing the water formed. libretexts.org Alternatively, the carboxylate anion of the acid can react with a primary alkyl halide in an SN2 reaction to form the ester. libretexts.org

Amides: The direct reaction of a carboxylic acid with an amine is generally not feasible without strong heating because amines are basic and will deprotonate the acid to form a stable salt. libretexts.org Therefore, amide synthesis from this compound would necessitate activation of the carboxyl group. This is commonly done by first converting the acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. numberanalytics.com Another strategy involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct formation of the amide bond. libretexts.org

Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two carboxylic acid molecules, often requiring high temperatures. libretexts.org A more versatile laboratory method involves the reaction of an acyl chloride with a carboxylate salt. orgsyn.orgnih.gov For instance, 3,5-Difluoro-2,4,6-trimethylbenzoyl chloride could be reacted with the sodium salt of this compound to yield the corresponding symmetric anhydride (B1165640). Mixed anhydrides can also be synthesized using this approach with a different carboxylate salt. youtube.com

| Derivative | General Reaction | Typical Reagents and Conditions |

|---|---|---|

| Ester | Acid + Alcohol ⇌ Ester + Water | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄), Heat; or Alkyl Halide (R'-X) with Carboxylate Salt |

| Amide | Activated Acid + Amine → Amide | 1. Convert to Acyl Chloride (e.g., with SOCl₂) then add Amine (R'R''NH). 2. Coupling Agent (e.g., DCC) with Amine. |

| Anhydride | Acyl Chloride + Carboxylate → Anhydride | Reaction of the corresponding acyl chloride with a carboxylate salt (R'COO⁻Na⁺). |

The conversion of carboxylic acids to acyl halides is a key transformation as it generates a highly reactive intermediate for further synthesis. libretexts.org While acyl chlorides are commonly synthesized using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the synthesis of acyl fluorides requires specific fluorinating agents. libretexts.orgnih.gov

Acyl fluorides are valuable synthetic intermediates due to their unique stability and reactivity profile, making them useful acylating agents. rsc.orgrsc.org The direct conversion of this compound to its acyl fluoride (B91410) can be accomplished using a variety of modern deoxyfluorinating reagents. These reactions typically avoid the need for an intermediate acyl chloride.

Several reagents have been developed for this transformation, including:

(Diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) . organic-chemistry.org

Cyanuric fluoride and pentafluoropyridine (PFP) . beilstein-journals.org

Reagents such as XtalFluor-E® , which can perform the conversion at room temperature. organic-chemistry.org

A method utilizing 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) has been shown to be effective for a range of carboxylic acids, proceeding under mild conditions. beilstein-journals.org

These methods offer direct access to acyl fluorides, which can then be used in subsequent reactions, such as the synthesis of amides in a one-pot protocol. beilstein-journals.org

| Reagent | Common Abbreviation / Name | Reference |

|---|---|---|

| (Diethylamino)sulfur trifluoride | DAST | organic-chemistry.org |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | organic-chemistry.org |

| (Diethylamino)difluorosulfonium tetrafluoroborate | XtalFluor-E® | organic-chemistry.org |

| 2-(Trifluoromethylthio)benzothiazolium triflate | BT-SCF₃ | beilstein-journals.org |

| Cyanuric fluoride | - | beilstein-journals.org |

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. The decarboxylation of aromatic carboxylic acids can be challenging and often requires forcing conditions, such as high temperatures. numberanalytics.comnih.gov The stability of the aryl anion or aryl radical intermediate formed upon CO₂ loss is a critical factor. nih.gov

For this compound, the electronic effects of the ring substituents would play a significant role. The electron-donating methyl groups would tend to destabilize an aryl anion intermediate, making nucleophilic decarboxylation difficult. Conversely, radical decarboxylation pathways could be viable. Copper salts are frequently used to catalyze the decarboxylation of aromatic acids, proceeding through a copper carboxylate intermediate. researchgate.netorganic-chemistry.org Forcing conditions, such as heating in a polar aprotic solvent like dimethylformamide, might be necessary to effect the transformation. google.com The steric hindrance from the ortho-methyl groups could also influence the reaction rate by affecting the planarity of the carboxyl group with the aromatic ring.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the ring. wikipedia.org However, in the case of this compound, all positions on the aromatic ring are already substituted. Therefore, a typical SEAr reaction is not possible. Any electrophilic attack on the ring would have to proceed via an ipso-substitution, where an existing substituent is replaced by the incoming electrophile.

The feasibility and regiochemistry of such a reaction would be governed by the combined directing and activating/deactivating effects of the existing groups:

Methyl groups (-CH₃): These are activating groups and are ortho, para-directors due to inductive effects and hyperconjugation. wikipedia.org

Fluoro groups (-F): Halogens are deactivating due to their strong inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). libretexts.org

Carboxylic acid group (-COOH): This is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. numberanalytics.com

The positions ortho and para to the strongly activating methyl groups are already occupied by other substituents. The intense steric crowding from the three methyl groups and two fluorine atoms would significantly hinder the approach of an electrophile to the ring, making ipso-substitution challenging. Under harsh conditions, it is conceivable that one of the substituents, potentially the carboxylic acid group (via protodecarboxylation) or a methyl group, could be replaced. However, standard SEAr reactions like nitration or halogenation are highly unlikely to proceed cleanly. msu.edu

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. chemistrysteps.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to a good leaving group. youtube.com The EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. chemistrysteps.com

In this compound, the potential leaving groups are the fluorine atoms. Fluorine can be an excellent leaving group in SNAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack in the rate-determining step. youtube.comyoutube.com

However, the electronic environment of the ring is not conducive to the SNAr mechanism. The presence of three electron-donating methyl groups increases the electron density of the aromatic ring, which would destabilize the negative charge of the Meisenheimer complex. The carboxylic acid group is electron-withdrawing, but its effect is likely insufficient to overcome the strong donating effect of the three methyl groups. Therefore, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under typical SNAr conditions. chemistrysteps.com For the reaction to occur, the ring would need to be activated by much stronger electron-withdrawing groups. nih.gov

Aromatic Ring Functionalization and Substitution Reactions on this compound

Directed Ortho Metalation (DoM) and Related Lithiation Chemistry

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing group, such as a carboxylic acid, to guide the deprotonation of a nearby ortho C-H bond with a strong base, typically an organolithium reagent. However, in the case of this compound, the positions ortho to the carboxylic acid directing group are substituted with methyl groups.

This complete steric blockade of the ortho positions makes classical DoM impossible, as there are no aromatic protons to be abstracted. Consequently, there is no available research literature detailing the directed ortho metalation or related lithiation chemistry directly on the aromatic ring of this compound. Alternative lithiation pathways, such as benzylic metalation at one of the methyl groups, have also not been reported for this specific compound. The steric congestion around the carboxylic acid likely hinders the necessary coordination of the organolithium base, further impeding such reactions.

Palladium-Catalyzed Transformations Utilizing this compound

While the steric hindrance of this compound prevents its use as a substrate in many standard palladium-catalyzed C-H activation reactions, its structural and electronic properties make its non-fluorinated analogue, 2,4,6-trimethylbenzoic acid (mesitoic acid), a valuable additive or ligand in various catalytic cycles. The principles observed for 2,4,6-trimethylbenzoic acid are considered applicable to its difluoro-derivative, which would exhibit similar steric bulk but with increased acidity and modified electronic properties due to the electron-withdrawing fluorine atoms.

In the context of C-H activation, sterically hindered carboxylic acids like 2,4,6-trimethylbenzoic acid are not the substrates but rather key ancillary ligands or additives that promote the desired reaction on another molecule. The carboxylic acid can coordinate to the palladium center, modifying its reactivity and facilitating the C-H activation step, which is often the rate-determining step of the catalytic cycle.

For instance, the combination of a palladium catalyst with 2,4,6-trimethylbenzoic acid has been shown to be effective in the oxidative C-H alkenylation of aminobenzenes. mdpi.com The bulky carboxylate ligand is believed to play a crucial role in the catalytic system, influencing the stability and reactivity of the palladium intermediates.

Decarboxylative coupling represents a significant class of reactions for aromatic carboxylic acids, where the carboxyl group is extruded as CO2 and replaced with a new substituent. Research has demonstrated the palladium-catalyzed decarboxylative coupling of 2,4,6-trimethylbenzoic acid with 1,4-benzoquinone (B44022) to generate aryl-substituted benzoquinones. thieme-connect.com In a study, this reaction yielded the desired product, although the reactivity was influenced by the substitution pattern on the quinone. thieme-connect.com

Table 1: Palladium-Catalyzed Decarboxylative Coupling of 2,4,6-Trimethylbenzoic Acid thieme-connect.com

| Substrate 1 | Substrate 2 | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Product Yield (%) |

| 2,4,6-Trimethylbenzoic acid | 1,4-Benzoquinone | Pd(O₂CCF₃)₂ (20) | Ag₂CO₃ | 5% DMSO-DMF | 120 | 43 |

| 2,4,6-Trimethylbenzoic acid | 1,4-Naphthoquinone | Pd(O₂CCF₃)₂ (20) | Ag₂CO₃ | 5% DMSO-DMF | 120 | 58 |

This interactive table summarizes the conditions and outcomes for the decarboxylative coupling of 2,4,6-trimethylbenzoic acid with quinones.

In other contexts, highly hindered carboxylic acids such as 2,4,6-trimethylbenzoic acid have been observed to favor ketone formation as a side product over desired decarbonylative cross-coupling reactions under certain nickel-catalyzed conditions. nih.gov

The primary role of sterically hindered benzoic acids in palladium catalysis is as a ligand or additive that promotes challenging transformations. The carboxylate can participate in ligand exchange with the palladium precursor (e.g., Pd(OAc)₂), leading to a palladium-carboxylate species that is central to the catalytic cycle. nih.gov This is often referred to as a "carboxylate-assisted" mechanism.

The bulky nature of the 2,4,6-trimethylbenzoate (B1236764) ligand is thought to create a specific coordination environment around the palladium center that can facilitate otherwise difficult steps, such as the C-H activation of C(sp³)–H bonds. nih.gov It can also steer the regioselectivity of reactions by influencing the geometry of the transition state.

Other Metal-Catalyzed Reactivity Profiles of this compound

The utility of sterically hindered benzoic acids as ligands extends beyond palladium catalysis to other transition metals, where they play a similar role in facilitating C-H functionalization and other coupling reactions.

Ruthenium-Catalyzed Reactions: 2,4,6-Trimethylbenzoic acid (MesCO₂H) has been successfully employed as a co-catalytic additive in ruthenium-catalyzed C-H arylations. The use of [RuCl₂(p-cymene)]₂ in combination with substoichiometric amounts of MesCO₂H enables the efficient arylation of 1-aryl 1,2,3-triazoles with aryl bromides. ehu.es Similarly, the combination of RuCl₃ with MesCO₂H promotes the chelation-assisted C-H arylation of various arenes. rsc.org

Nickel-Catalyzed Reactions: In nickel catalysis, 2,4,6-trimethylbenzoic acid has been identified as a critical additive for the 8-aminoquinoline (B160924) (8-AQ)-assisted direct arylation of β-C(sp³)–H bonds in aliphatic amides. rsc.org The reaction, catalyzed by Ni(OTf)₂, requires the bulky carboxylic acid to proceed efficiently, highlighting its role in promoting the key C-H activation step. rsc.org

Table 2: Role of 2,4,6-Trimethylbenzoic Acid (MesCO₂H) as an Additive in Metal-Catalyzed Reactions

| Metal Catalyst | Reaction Type | Substrate Type | Role of MesCO₂H | Reference |

| Ruthenium | C-H Arylation | 1-Aryl 1,2,3-triazoles | Co-catalytic additive | ehu.es |

| Ruthenium | C-H Arylation | General Arenes | Co-catalytic additive | rsc.org |

| Nickel | C(sp³)–H Arylation | Aliphatic Amides | Additive | rsc.org |

This interactive table provides a summary of the documented roles of 2,4,6-trimethylbenzoic acid in catalytic systems involving Ruthenium and Nickel.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Difluoro 2,4,6 Trimethylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3,5-Difluoro-2,4,6-trimethylbenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, allows for the unambiguous assignment of all proton, carbon, and fluorine environments.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the aromatic ring, which leaves no aromatic protons. The spectrum will be dominated by signals from the three methyl groups and the carboxylic acid proton.

The protons of the two methyl groups at positions 2 and 6 are chemically equivalent due to the symmetry of the molecule. These would appear as a single resonance. The methyl group at position 4 is in a distinct chemical environment and would produce a separate signal. The integration of these signals would be in a 6:3 ratio, corresponding to the six protons of the C2 and C6 methyl groups and the three protons of the C4 methyl group.

The carboxylic acid proton is highly deshielded and would appear as a broad singlet far downfield, typically in the range of 10-13 ppm. The exact chemical shift can be influenced by the solvent and concentration.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| C2-CH₃ and C6-CH₃ | ~2.3 - 2.5 | Singlet | 6H |

| C4-CH₃ | ~2.2 - 2.4 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to symmetry, the seven carbon atoms of the aromatic ring will give rise to four distinct signals. The three methyl carbons will produce two signals, and the carboxyl carbon will appear as a single resonance.

The carboxyl carbon is the most deshielded, typically appearing around 165-175 ppm. The aromatic carbons directly bonded to fluorine (C3 and C5) will show characteristic splitting due to carbon-fluorine coupling (¹JCF), which is typically large (around 240-250 Hz). The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| Carboxylic Acid (-COOH) | 165 - 175 | Singlet |

| C3 and C5 | 155 - 165 | Doublet (large ¹JCF) |

| C2 and C6 | 120 - 130 | Triplet (small ²JCF) |

| C4 | 115 - 125 | Triplet (small ²JCF) |

| C1 | 110 - 120 | Triplet (small ³JCF) |

| C2-CH₃ and C6-CH₃ | 15 - 25 | Singlet |

| C4-CH₃ | 10 - 20 | Singlet |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent and will therefore produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic environment of the aromatic ring.

This signal may exhibit coupling to the protons of the adjacent methyl groups, although this coupling is often small and may not be resolved without specific experiments.

While the 1D NMR spectra provide significant information, 2D NMR experiments would definitively confirm the structure of this compound.

COSY (Correlation Spectroscopy): This experiment would show no correlations, as there are no vicinal protons to couple with each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals of the methyl groups with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for establishing long-range connectivity. Key expected correlations would include:

The protons of the C2 and C6 methyl groups showing correlations to C1, C2, C3, and C6.

The protons of the C4 methyl group showing correlations to C3, C4, and C5.

The carboxylic acid proton potentially showing a correlation to C1.

These correlations would piece together the entire molecular framework, confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound will display several characteristic absorption bands corresponding to its functional groups.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid will give a strong, sharp absorption band typically in the range of 1680-1710 cm⁻¹.

The C-H stretching vibrations of the methyl groups will be observed in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations will produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -COOH | O-H Stretch | 2500 - 3300 | Broad, Strong |

| -CH₃ | C-H Stretch | 2850 - 3000 | Medium |

| -COOH | C=O Stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-F | C-F Stretch | 1100 - 1300 | Strong |

Raman Spectroscopy for Symmetrical Vibrational Modes

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules, particularly those that involve a change in polarizability. For a symmetrically substituted molecule like this compound, certain vibrational modes are expected to be strongly Raman active. The symmetrical substitution pattern of the methyl and fluoro groups on the benzene (B151609) ring will influence the vibrational spectra in a predictable manner.

Key symmetrical vibrational modes anticipated to be prominent in the Raman spectrum of this compound include:

Ring Breathing Mode: A characteristic, intense band corresponding to the symmetric radial expansion and contraction of the benzene ring is expected. The frequency of this mode is sensitive to the mass and electronic effects of the substituents.

Symmetric C-F Stretching: The symmetric stretching of the two C-F bonds will give rise to a characteristic Raman band.

Symmetric C-CH₃ Stretching: The in-phase stretching of the three C-CH₃ bonds is also expected to be a discernible feature in the spectrum.

Carboxylic Acid Dimer Vibrations: In the solid state, benzoic acids typically form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. These intermolecular interactions give rise to low-frequency Raman bands corresponding to the stretching and bending of the hydrogen bonds.

The presence of both electron-donating methyl groups and electron-withdrawing fluorine atoms will create a unique electronic environment within the benzene ring, which will be reflected in the positions and intensities of the Raman bands. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and Raman intensities, aiding in the assignment of the experimental spectrum.

Comparative Vibrational Analysis with Related Benzoic Acid Derivatives

A comparative analysis of the vibrational spectra of this compound with its parent compounds—benzoic acid, 2,4,6-trimethylbenzoic acid, and 3,5-difluorobenzoic acid—provides valuable insights into the effects of substitution on the molecular vibrations.

Benzoic Acid: The Raman spectrum of benzoic acid is well-characterized and serves as a baseline for comparison. Key features include the prominent ring breathing mode and vibrations associated with the carboxylic acid group.

2,4,6-Trimethylbenzoic Acid: The addition of three methyl groups is expected to cause shifts in the vibrational frequencies. The steric hindrance from the two ortho-methyl groups forces the carboxylic acid group out of the plane of the benzene ring, which will affect the vibrational coupling between the ring and the carboxylic acid moiety.

3,5-Difluorobenzoic Acid: The two electron-withdrawing fluorine atoms will significantly influence the electronic distribution in the benzene ring, leading to shifts in the ring vibration frequencies. The C-F stretching modes will also be present as characteristic bands.

By comparing the Raman spectrum of the target molecule with these related compounds, it is possible to assign the observed vibrational bands and understand the interplay of steric and electronic effects of the substituents on the molecular structure and bonding. Vibrational spectroscopy, including both IR and Raman, is a valuable tool for studying weak interactions in the crystalline phase of benzoic acid derivatives.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₀F₂O₂), the theoretical exact mass of the neutral molecule can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O).

Theoretical Exact Mass Calculation:

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 199.064886 |

In a typical HRMS experiment using electrospray ionization (ESI), the molecule is often observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. Common adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

Expected Ions in HRMS:

| Ion | Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₁₀H₁₁F₂O₂⁺ | 201.072161 |

| [M+Na]⁺ | C₁₀H₁₀F₂NaO₂⁺ | 223.054105 |

| [M-H]⁻ | C₁₀H₉F₂O₂⁻ | 199.057611 |

The high accuracy of HRMS allows for the confident differentiation of compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pathways of this compound can be predicted based on the known fragmentation patterns of benzoic acid and its derivatives.

In positive ion mode ESI-MS/MS of the [M+H]⁺ ion (m/z 201.07), characteristic fragmentation pathways are expected to involve the loss of small neutral molecules:

Loss of Water: A common fragmentation pathway for carboxylic acids is the loss of a water molecule (H₂O) from the protonated molecular ion, which would result in a fragment ion at m/z 183.06.

Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO) from the [M+H-H₂O]⁺ ion would lead to a fragment at m/z 155.07.

Loss of Formic Acid: The concerted loss of formic acid (HCOOH) could also be a possible fragmentation pathway.

In negative ion mode ESI-MS/MS of the [M-H]⁻ ion (m/z 199.06), the primary fragmentation is often the loss of carbon dioxide:

Decarboxylation: The loss of a carbon dioxide molecule (CO₂) from the deprotonated molecular ion is a characteristic fragmentation for carboxylic acids and would produce a fragment ion at m/z 155.07.

The presence of the fluoro and methyl substituents will influence the stability of the fragment ions and may lead to additional fragmentation pathways, such as the loss of a methyl radical. The study of fragmentation patterns of related fluorinated and methylated benzoic acids can provide further insights into the expected MS/MS spectrum of the target compound.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

While a crystal structure for this compound is not publicly available, its solid-state molecular geometry can be reliably predicted by analyzing the crystal structures of the closely related compounds 2,4,6-trimethylbenzoic acid and 3,5-difluorobenzoic acid.

Expected Molecular Geometry:

Non-planar Conformation: A key structural feature of 2,4,6-trimethylbenzoic acid is the significant steric hindrance between the two ortho-methyl groups and the carboxylic acid group. This steric repulsion forces the carboxylic acid group to twist out of the plane of the benzene ring. A similar, and likely more pronounced, out-of-plane twist is expected for this compound due to the additional steric bulk of the fluorine atoms.

Bond Lengths and Angles: The C-C bond lengths within the aromatic ring are expected to be in the typical range for substituted benzenes. The C-F bond lengths will be characteristic of aryl fluorides. The bond angles within the benzene ring may show slight distortions from the ideal 120° due to the electronic and steric effects of the substituents.

Expected Crystal Packing and Intermolecular Interactions:

Carboxylic Acid Dimers: Like most benzoic acid derivatives, this compound is expected to form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxylic acid moieties. This is a very common and stable supramolecular synthon for carboxylic acids.

The combination of the bulky methyl groups and the electronegative fluorine atoms will dictate the specific packing arrangement, influencing properties such as melting point and solubility.

Analysis of Intermolecular Interactions and Crystal Packing of this compound Remains Elusive

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound could not be completed due to a lack of available crystallographic data in the public domain. An extensive search of scientific databases and literature did not yield specific studies detailing the single-crystal X-ray diffraction analysis of this particular compound.

Without access to a solved crystal structure for this compound, any discussion of its intermolecular interactions and crystal packing would be purely speculative. Detailed research findings and the generation of data tables, as requested, are therefore not feasible at this time. Further experimental work, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its precise solid-state structure.

Computational Chemistry and Mechanistic Investigations of 3,5 Difluoro 2,4,6 Trimethylbenzoic Acid

Quantum Chemical Calculations

There is a lack of specific data regarding quantum chemical calculations for 3,5-Difluoro-2,4,6-trimethylbenzoic acid.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Spectroscopic Property Prediction

No published studies were identified that have utilized DFT to determine the optimized molecular geometry, electronic structure (such as frontier molecular orbital energies), or to predict the spectroscopic characteristics (e.g., infrared or nuclear magnetic resonance spectra) of this compound.

Ab Initio Methods for High-Level Energetic and Molecular Property Determination

Similarly, a search of the literature did not yield any research applying high-level ab initio methods to ascertain the energetic and molecular properties of this specific compound.

Mechanistic Studies of Chemical Reactions Involving this compound

Specific mechanistic studies on reactions involving this compound are not available in the current body of scientific literature.

Transition State Characterization and Reaction Pathway Elucidation

No research has been found that details the characterization of transition states or the elucidation of reaction pathways for chemical transformations of this compound.

Energy Profile Analysis and Kinetic Parameter Predictions

In the absence of mechanistic studies, there are no corresponding energy profile analyses or predictions of kinetic parameters for reactions involving this compound.

Analysis of Fluorine and Methyl Substituent Effects on Reactivity and Selectivity

While the electronic and steric effects of fluorine and methyl groups are a fundamental aspect of organic chemistry, no computational studies specifically analyzing these substituent effects on the reactivity and selectivity of the this compound framework have been published.

Inductive and Resonance Effects on Aromatic Ring Activation/Deactivation

The electronic character of the aromatic ring in this compound is modulated by the competing influences of its substituents. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring through the sigma bonds. nih.govnih.gov Conversely, the methyl groups exhibit a weaker electron-donating inductive effect (+I).

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| -F | 3, 5 | -I (Strongly Electron-withdrawing) | +R (Weakly Electron-donating) | Deactivating |

| -CH₃ | 2, 4, 6 | +I (Weakly Electron-donating) | Hyperconjugation (Electron-donating) | Activating |

| -COOH | 1 | -I (Electron-withdrawing) | -R (Electron-withdrawing) | Deactivating |

Steric Hindrance and Conformational Preferences

The substitution pattern of this compound results in significant steric congestion around the carboxylic acid group. The two ortho-methyl groups (at positions 2 and 6) sterically hinder the rotation of the carboxylic acid moiety. To minimize van der Waals repulsion between the hydrogen atoms of the methyl groups and the oxygen atoms of the carboxylic acid, the -COOH group is forced to twist out of the plane of the aromatic ring. nih.govresearchgate.net This phenomenon is known as steric inhibition of resonance. khanacademy.orgnih.gov

Computational studies on similarly ortho-substituted benzoic acids, such as 2,6-dimethylbenzoic acid, have shown that the dihedral angle between the plane of the carboxylic acid group and the plane of the aromatic ring is significantly non-zero. nih.gov For this compound, it is expected that this dihedral angle would also be substantial. DFT calculations could be used to determine the lowest energy conformation of the molecule and to quantify this dihedral angle. The twisting of the carboxylic acid group has important implications for its electronic interaction with the aromatic ring, as it reduces the orbital overlap necessary for resonance.

| Parameter | Description | Predicted Value (based on analogs) |

|---|---|---|

| Dihedral Angle (C2-C1-C(O)-O) | The angle of twist of the carboxylic acid group relative to the aromatic ring. | Approximately 45° - 65° |

| Rotational Barrier | The energy required to rotate the carboxylic acid group into the plane of the ring. | High |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations offer a powerful computational tool to study the dynamic behavior of this compound in a solvent environment, providing insights that are not accessible from static quantum mechanical calculations. bioinformaticsreview.comresearchgate.net An MD simulation would typically involve placing the molecule in a box of explicit solvent molecules, such as water, and then solving Newton's equations of motion for all atoms in the system over a period of time.

Such simulations could be used to explore the conformational landscape of the molecule in solution. By tracking the dihedral angle between the carboxylic acid group and the aromatic ring over time, one could determine the distribution of conformations and the frequency of transitions between different rotational states. This would provide a more realistic picture of the molecule's structure than a single, gas-phase optimized geometry.

Furthermore, MD simulations can reveal detailed information about the interactions between this compound and the surrounding solvent molecules. acs.orgresearchgate.net Analysis of the simulation trajectory can provide radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a particular atom or functional group on the solute. This can be used to characterize the solvation shell around the molecule and to identify specific hydrogen bonding interactions between the carboxylic acid group and water molecules. nih.govchemrxiv.org

| Simulation Parameter | Typical Value/Choice | Information Gained |

|---|---|---|

| Force Field | CHARMM, AMBER, or OPLS | Describes the potential energy of the system. |

| Solvent Model | TIP3P or SPC/E for water | Represents the solvent environment. |

| Simulation Time | Nanoseconds to microseconds | Allows for sampling of molecular motions. |

| Ensemble | NPT (constant number of particles, pressure, and temperature) | Mimics experimental conditions. |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information regarding "this compound" to generate a thorough and scientifically accurate article that adheres to the requested detailed outline.

Constructing an article based on analogies to similar compounds would not meet the required standard of scientific accuracy and would violate the instruction to focus solely on the specified chemical. Therefore, the requested article cannot be generated at this time due to the lack of specific research findings for this particular compound.

Applications and Interdisciplinary Research Directions for 3,5 Difluoro 2,4,6 Trimethylbenzoic Acid

Advanced Materials Science Applications through Derivatization

Incorporation into Polymer Architectures (e.g., Polyimides, for membrane applications)

The unique structure of 3,5-Difluoro-2,4,6-trimethylbenzoic acid suggests its potential as a valuable monomer or modifying agent in the synthesis of high-performance polymers like polyimides, particularly for membrane applications. The presence of both fluorine and methyl groups on the benzene (B151609) ring can impart a combination of desirable properties.

The fluorine atoms are known to enhance thermal stability, chemical resistance, and hydrophobicity, while simultaneously lowering the dielectric constant and refractive index of the resulting polymer. The bulky methyl groups can disrupt polymer chain packing, leading to an increase in fractional free volume (FFV). In the context of membrane science, a higher FFV facilitates the transport of gases, making such materials promising for gas separation applications.

For instance, in polyimide membranes, the incorporation of monomers containing bulky, fluorine-rich moieties has been shown to improve permeability for gases like CO2, CH4, and N2. While direct studies on this compound are not available, research on structurally related compounds provides insight. For example, polyimides synthesized from dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and various diamines containing methyl and other bulky substituents have demonstrated enhanced gas separation performance. The carboxylic acid group of this compound would require chemical modification, for example, to a diamine, to be incorporated into a polyimide backbone via conventional polycondensation reactions.

Table 1: Potential Effects of Incorporating this compound Moieties into Polyimide Membranes

| Property | Anticipated Effect | Rationale |

| Gas Permeability | Increase | Bulky trimethyl groups disrupt chain packing, increasing fractional free volume. |

| Gas Selectivity | Potentially Enhanced | The difluoro groups can influence interactions with specific gas molecules. |

| Thermal Stability | Increase | The inherent stability of the C-F bond. |

| Chemical Resistance | Increase | Fluorine atoms provide a protective shield against chemical attack. |

| Dielectric Constant | Decrease | The low polarizability of the C-F bond. |

Development of Functionalized Materials with Tuned Properties

The reactivity of the carboxylic acid group in this compound opens avenues for its use in creating a variety of functionalized materials. Through standard organic reactions, the carboxylic acid can be converted into esters, amides, and other derivatives, allowing it to be grafted onto surfaces or incorporated into larger molecular frameworks.

This functionalization capability allows for the precise tuning of material properties. For example, by attaching this fluorinated and methylated moiety to the surface of nanoparticles or other substrates, the surface energy, hydrophobicity, and oleophobicity can be systematically altered. Such modifications are crucial in the development of self-cleaning surfaces, anti-fouling coatings, and specialized electronic materials.

The combination of fluorine and methyl groups could lead to materials with low surface energy and tailored wettability. The bulky nature of the trimethylated ring could also be exploited to create materials with specific porosities or host-guest recognition capabilities.

Emerging Applications in Chemical Research and Development

While specific emerging applications for this compound are not documented, its unique substitution pattern makes it an intriguing building block for various areas of chemical research. Its potential utility could be explored in the following domains:

Liquid Crystals: The rigid, substituted aromatic core is a common feature in liquid crystalline molecules. The fluorine and methyl groups would influence the mesophase behavior and electro-optical properties.

Organic Electronics: Fluorinated aromatic compounds are of interest in the design of organic semiconductors. The electronic properties of materials derived from this compound could be investigated for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Pharmaceutical and Agrochemical Synthesis: Fluorinated organic molecules often exhibit enhanced metabolic stability and biological activity. This compound could serve as a precursor or intermediate in the synthesis of novel bioactive compounds.

Further research is necessary to synthesize and characterize this compound and its derivatives to fully understand and exploit its potential in these and other areas of chemical science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-difluoro-2,4,6-trimethylbenzoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential fluorination and methylation of a benzoic acid precursor. Key steps include:

- Fluorination : Use of fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Methylation : Trimethylation at the 2,4,6-positions using methyl iodide (CH₃I) and a strong base (e.g., NaH) in THF or DMF .

- Optimization : Reaction temperature (0–60°C) and stoichiometric ratios (e.g., 1:3 for methyl iodide) significantly affect yield. Continuous flow reactors may enhance scalability and purity .

Q. How can purity and structural integrity be validated during synthesis?

- Analytical Techniques :

- HPLC : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm .

- NMR : ¹⁹F NMR is critical for tracking fluorination efficiency (δ -110 to -150 ppm for aromatic F) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₉F₂O₂; theoretical MW: 214.08 g/mol) .

Q. What are the challenges in crystallizing this compound?

- Crystallography Issues : The electron-withdrawing fluorine atoms and steric hindrance from methyl groups disrupt lattice formation. Solutions include:

- Co-crystallization : Use of 3,5-dimethylpyrazole to form hydrogen-bonded supramolecular structures .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) at low temperatures (-20°C) improve crystal nucleation .

Advanced Research Questions

Q. How do substituent positions (fluoro/methyl) affect acidity and reactivity in aqueous media?

- Acidity Analysis :

- The 3,5-difluoro substitution lowers the pKa (estimated ~2.8–3.5) compared to unsubstituted benzoic acid (pKa 4.2) due to electron-withdrawing effects .

- Methyl groups at 2,4,6-positions increase steric hindrance, reducing nucleophilic attack at the carboxyl group .

Q. What strategies resolve contradictions in biological activity data for fluorinated benzoic acid derivatives?

- Case Study : Discrepancies in COX enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:

- Fluorine’s Electronic Effects : Altered binding affinity due to fluorine’s electronegativity .

- Methyl Group Steric Effects : Reduced accessibility to enzyme active sites .

Q. How can computational methods predict the compound’s interaction with biological targets?

- In Silico Approaches :

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with cyclooxygenase-2 (COX-2) .

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values for F/CH₃) with bioactivity .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₉F₂O₂ | |

| Molecular Weight | 214.08 g/mol | |

| Estimated pKa | 2.8–3.5 | |

| Solubility (H₂O, 25°C) | <1 mg/mL |

Table 2 : Common Characterization Techniques

| Technique | Application | Reference |

|---|---|---|

| ¹⁹F NMR | Fluorine substitution analysis | |

| HRMS | Molecular weight confirmation | |

| X-ray Diffraction | Crystal structure determination |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.